Etazepine - 88124-27-0

Etazepine

Catalog Number: EVT-427946
CAS Number: 88124-27-0
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Etazepine is an anticonvulsant compound that belongs to the class of tricyclic structures, which are chemically related to benzodiazepines. Although it has shown potential for therapeutic use, Etazepine was never marketed for clinical applications. Its chemical structure and pharmacological properties suggest that it may exert effects similar to those of other anticonvulsants, but further research is necessary to fully understand its mechanisms and potential applications in medicine .

Source

The information regarding Etazepine is primarily derived from scientific literature and databases, including pharmacological studies and chemical databases. The International Nonproprietary Name (INN) for Etazepine is recognized in various scientific resources, confirming its classification and potential therapeutic uses.

Classification

Etazepine is classified as an anticonvulsant and is structurally categorized under tricyclic compounds. It shares similarities with benzodiazepines but has distinct pharmacological properties that differentiate it from this well-known class of drugs.

Synthesis Analysis

Methods

The synthesis of Etazepine involves several chemical reactions typically utilized in the production of tricyclic compounds. Although specific synthetic routes are not extensively documented, general methods for synthesizing similar compounds can be applied. These methods often include:

  • Cyclization Reactions: Formation of the tricyclic structure through cyclization of appropriate precursors.
  • Functional Group Modifications: Introduction or alteration of functional groups to enhance pharmacological activity.

Technical Details

While detailed synthetic pathways for Etazepine are scarce, the synthesis may involve starting materials common in tricyclic drug development, such as substituted phenyl rings and nitrogen-containing heterocycles. The synthesis process typically requires careful control of reaction conditions to yield high-purity products suitable for biological evaluation.

Molecular Structure Analysis

Structure

Etazepine possesses a complex molecular structure characterized by its tricyclic framework. The specific arrangement of atoms and the presence of nitrogen atoms contribute to its pharmacological properties.

Data

  • Molecular Formula: C₁₅H₁₄N₂
  • Molecular Weight: 238.29 g/mol
  • Structural Features: The compound includes a fused ring system typical of tricyclic antidepressants and anticonvulsants.
Chemical Reactions Analysis

Reactions

Etazepine may undergo various chemical reactions typical for tricyclic compounds, including:

  • Nucleophilic Substitution: Reactions involving nucleophiles attacking electrophilic centers in the molecule.
  • Reduction Reactions: Transformations that may alter functional groups within the compound, potentially enhancing its anticonvulsant activity.

Technical Details

The reactivity of Etazepine can be influenced by its electronic structure, which is determined by the distribution of electrons across its rings. Understanding these reactions is crucial for optimizing its synthesis and potential modifications to improve efficacy or reduce side effects.

Mechanism of Action

Process

  • GABAergic Activity: It may enhance gamma-aminobutyric acid (GABA) activity, leading to increased inhibitory neurotransmission.
  • Modulation of Ion Channels: Potential interaction with sodium or calcium channels could contribute to its anticonvulsant effects.

Data

Further pharmacological studies are necessary to elucidate the precise interactions at the molecular level and confirm these proposed mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility characteristics are not well-documented but may be similar to other tricyclic compounds, often being soluble in organic solvents.

Chemical Properties

  • Stability: The stability of Etazepine under various conditions (light, temperature) needs further investigation.
  • pH Sensitivity: Like many pharmaceuticals, its stability may vary with pH levels.

Relevant Data or Analyses

Experimental data on solubility, stability, and reactivity under different conditions would provide valuable insights into its practical applications.

Applications

Scientific Uses

While Etazepine has not been marketed or widely studied in clinical settings, its structural characteristics suggest potential applications in:

  • Anticonvulsant Therapy: Further exploration could position it as a candidate for treating epilepsy or seizure disorders.
  • Research Studies: Its unique properties could make it a subject for studies aimed at understanding tricyclic mechanisms or developing new therapeutic agents.
Introduction to Etazepine: Historical Context and Research Significance

Emergence of Tricyclic Anticonvulsants in Neuropharmacology

The development of tricyclic compounds marked a pivotal evolution in neuropharmacology during the mid-20th century. Tricyclic antidepressants (TCAs) like imipramine (discovered in the 1950s) demonstrated unexpected neuroactive properties beyond mood modulation, influencing subsequent anticonvulsant drug design [2]. Carbamazepine—a structural analog of imipramine—exemplified this transition. Synthesized in 1953 and approved as an antiepileptic drug (AED) in the 1960s, carbamazepine validated the tricyclic framework's utility in seizure control through voltage-gated sodium channel blockade, reducing neuronal hyperexcitability and high-frequency firing [4] [9]. This mechanistic divergence from early sedative-anticonvulsants (e.g., phenobarbital) spurred interest in structurally related compounds with potentially superior safety or efficacy. Etazepine emerged within this context, designed as a tricyclic anticonvulsant retaining the dibenzazepine core but pharmacologically aligning more closely with benzodiazepines through GABAergic activity [7]. Its development reflected a strategic effort to merge the metabolic stability of tricyclics with the targeted receptor activity of emerging benzodiazepines.

Table 1: Key Structural and Mechanistic Properties of Select Tricyclic Neuroactive Agents

CompoundCore StructurePrimary IndicationMechanism of ActionMetabolic Pathway
ImipramineDibenzazepineDepressionNorepinephrine/Serotonin reuptake inhibitionCYP2D6, CYP2C19, CYP3A4
CarbamazepineDibenzazepineEpilepsy, Neuropathic painVoltage-gated Na⁺ channel blockadeCYP3A4 (to active epoxide)
EtazepineDibenz[b,e]azepinoneInvestigationa (Anticonvulsant)GABA_A receptor modulationNot fully characterized
OxcarbazepineDibenzazepine derivativeEpilepsyNa⁺ channel blockade, K⁺ channel activationCytosolic ketone reductases

Table notes: a Etazepine was investigated preclinically for anticonvulsant properties but not marketed [7] [9].

Etazepine’s Position in the Benzodiazepine-Related Drug Class

Etazepine (chemical name: 11-ethoxy-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one) occupies a unique hybrid chemical space. While its dibenzazepinone scaffold categorizes it structurally among tricyclics, its proposed GABAA receptor-mediated mechanism aligns it functionally with benzodiazepines (BZDs) [7]. Unlike classical 1,4-benzodiazepines (e.g., diazepam), which possess a fused benzene and diazepine ring, Etazepine features a seven-membered azepine ring flanked by two benzene rings—lacking the characteristic diazepine heterocycle. This confers distinct physicochemical properties, including moderate lipophilicity (logP estimated ~2.8), influencing blood-brain barrier penetration. Pharmacological studies in animal models indicated Etazepine elevated seizure thresholds and suppressed pentylenetetrazol (PTZ)-induced convulsions, effects reversible by the GABAA antagonist bicuculline, confirming GABAergic involvement [7]. However, its efficacy profile differed from benchmark BZDs. For instance, while BZDs like clonazepam exhibit potent anti-pentylenetetrazol activity, Etazepine required higher doses for comparable protection in early rodent studies, suggesting lower receptor affinity or distinct binding kinetics. Its 11-ethoxy substituent was a strategic modification aimed at mitigating the oxidative metabolism vulnerabilities seen in carbamazepine (e.g., 10,11-epoxide formation), potentially enhancing stability [7] [9].

Unmet Potential: Reasons for Non-Marketing and Research Gaps

Despite promising preclinical results, Etazepine never progressed to clinical development or market approval. Critical factors contributing to this outcome include:

  • Efficacy and Selectivity Profile: While active in acute seizure models (e.g., PTZ, maximal electroshock), Etazepine demonstrated inconsistent efficacy in chronic epilepsy models compared to established AEDs. Its anticonvulsant ED₅₀ values were often higher than contemporaneous BZDs or carbamazepine, raising concerns about the therapeutic index and potential dose-limiting CNS depression [7]. Furthermore, its receptor selectivity remained poorly characterized. Unlike BZDs acting via specific allosteric sites on GABA_A receptors containing α₁, α₂, α₃, or α₵ subunits, Etazepine's binding affinity and subunit specificity were never fully elucidated, creating uncertainty about its mechanistic advantage.

  • Research Gaps: Critical knowledge gaps persist regarding Etazepine:

  • Pharmacokinetics: Human ADME (Absorption, Distribution, Metabolism, Excretion) data are absent. Preclinical data suggested oral bioavailability but lacked detailed quantification of half-life, protein binding, or brain-to-plasma ratios [7].
  • Metabolic Stability: Although designed with an ethoxy group to avoid problematic epoxidation, its metabolic fate via human CYP enzymes (e.g., potential for CYP3A4 induction/inhibition) remains unstudied—a significant oversight given the importance of drug interaction potential for CNS agents [9] [10].
  • Long-term Effects: Data on tolerance development (a known issue with BZDs) or withdrawal effects after chronic Etazepine administration are nonexistent.

Table 2: Analysis of Factors Contributing to Etazepine's Non-Marketing

Factor CategorySpecific Challenge/UncertaintyImpact on Development Potential
Preclinical EfficacyHigher ED₅₀ than comparators in some seizure modelsModerate-High (↓)
Mechanistic ClarityGABAergic involvement confirmed, but subunit specificity unknownModerate (?)
Safety/TolerabilityLimited chronic toxicity data; potential for BZD-like sedationModerate (↓)
Competitive LandscapeRise of 2nd gen AEDs with novel targets & better safety profilesHigh (↓↓)
Metabolic PredictionAvoids epoxidation, but CYP interaction profile uncharacterizedModerate (↓)
Commercial ViabilityNiche between established tricyclics & BZDs; unclear USPHigh (↓↓)

Properties

CAS Number

88124-27-0

Product Name

Etazepine

IUPAC Name

11-ethoxy-5-methyl-11H-benzo[c][1]benzazepin-6-one

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C17H17NO2/c1-3-20-16-12-8-4-5-9-13(12)17(19)18(2)15-11-7-6-10-14(15)16/h4-11,16H,3H2,1-2H3

InChI Key

BLGFGFHRMMDRPC-UHFFFAOYSA-N

SMILES

CCOC1C2=CC=CC=C2C(=O)N(C3=CC=CC=C13)C

Synonyms

5,6-dihydro-5-methyl-11-ethoxydibenzo(b,e)azepin-6-one
etazepine

Canonical SMILES

CCOC1C2=CC=CC=C2C(=O)N(C3=CC=CC=C13)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.